2-Cyclobutylpiperidine oxalate

描述

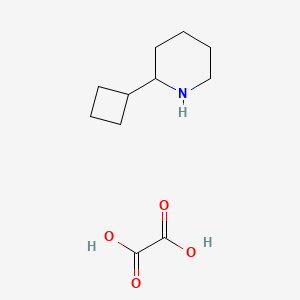

2-Cyclobutylpiperidine oxalate is a piperidine derivative where the nitrogen atom is substituted with a cyclobutyl group and complexed with oxalic acid. This compound is structurally analogous to other cycloalkyl-piperidine oxalates, such as 2-cyclohexylpiperidine oxalate. However, the cyclobutyl substituent introduces unique steric and electronic properties due to its smaller, strained four-membered ring.

属性

IUPAC Name |

2-cyclobutylpiperidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNBZHYUAFYZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Oxidation and Reduction

The compound undergoes redox transformations at both the piperidine nitrogen and cyclobutane ring:

Oxidation :

-

Piperidine Ring : Treatment with m-CPBA oxidizes the piperidine nitrogen to an N-oxide, enhancing water solubility .

-

Cyclobutane Ring : Ozonolysis cleaves the cyclobutane to form dicarbonyl intermediates, which are reducible to diols (e.g., 1,3-butanediol) .

Reduction :

-

Catalytic hydrogenation (H₂/Pd) reduces the cyclobutane ring to a butane chain while preserving the piperidine scaffold .

Substitution Reactions

The piperidine nitrogen and cyclobutane substituents participate in nucleophilic substitutions:

N-Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives. tert-Butyloxycarbonyl (Boc) protection is reversible under acidic conditions .

Cyclobutane Functionalization :

Electrophilic aromatic substitution (e.g., nitration) occurs at the cyclobutane ring’s benzylic positions when activated by electron-donating groups .

Photochemical Reactivity

The cyclobutane ring engages in [2+2] photocycloadditions, a reaction critical to its synthesis and degradation:

Intramolecular [2+2] Cycloaddition :

UV irradiation (λ = 254 nm) of 2-cyclobutylpiperidine derivatives with pendant alkenes forms bicyclo[3.2.0]heptane systems. Diastereoselectivity exceeds 7:1 in polar solvents (e.g., acetonitrile) .

Retro-[2+2] Reactions :

Thermal or acid-catalyzed cleavage regenerates alkenes, enabling applications in dynamic covalent chemistry .

Stability and Degradation

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 2-Cyclobutylpiperidine Oxalate : Features a cyclobutyl group (4-membered ring) attached to the piperidine nitrogen. The strained cyclobutyl ring may increase reactivity and reduce conformational flexibility compared to larger cycloalkyl groups.

- 2-Cyclohexylpiperidine Oxalate (CAS 1177322-67-6) : Contains a cyclohexyl group (6-membered ring), which is less strained and more conformationally flexible. This compound is well-documented in safety data sheets (SDS) as a laboratory chemical for research .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。